Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate
Description
Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an imidazole moiety and a phenyl group
Properties
IUPAC Name |
tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-20(2,3)27-19(26)23-11-12-24(18(25)14-22-10-9-21-15-22)17(13-23)16-7-5-4-6-8-16/h4-10,15,17H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJNPFXFZBIOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC=CC=C2)C(=O)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Acylation Reaction: The imidazole derivative is then acylated using an appropriate acyl chloride to introduce the acetyl group.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately, often starting from ethylenediamine and a suitable dihaloalkane.
Coupling Reaction: The imidazole-acetyl derivative is then coupled with the piperazine derivative under basic conditions to form the final product.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via esterification using tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-methylpiperazine-1-carboxylate
- Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-ethylpiperazine-1-carboxylate
- Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-isopropylpiperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-imidazol-1-ylacetyl)-3-phenylpiperazine-1-carboxylate is unique due to the presence of the phenyl group, which can enhance its binding affinity and specificity towards certain biological targets compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
